Benzyltriphenylphosphonium tetrafluoroborate
Overview
Description
Benzyltriphenylphosphonium tetrafluoroborate is a quaternary ammonium salt that has garnered significant attention due to its diverse applications in various fields. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with tetrafluoroboric acid. The reaction typically involves dissolving benzyltriphenylphosphonium chloride in a suitable solvent, such as methanol, and then adding tetrafluoroboric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Benzyltriphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltriphenylphosphonium oxide.
Reduction: It can be reduced to form benzyltriphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include benzyltriphenylphosphonium oxide, benzyltriphenylphosphine, and various substituted benzyltriphenylphosphonium derivatives .
Scientific Research Applications
Benzyltriphenylphosphonium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents and as a phase-transfer catalyst.
Biology: It is used in the study of biological membranes and as a probe for investigating membrane potential.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which benzyltriphenylphosphonium tetrafluoroborate exerts its effects involves its ability to form stable complexes with various substrates. The positively charged phosphonium ion interacts with negatively charged species, facilitating reactions such as nucleophilic substitutions and oxidations. The molecular targets and pathways involved include interactions with biological membranes and catalytic sites in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar in structure but with a chloride ion instead of tetrafluoroborate.
Triphenylphosphine: A related compound used as a ligand in coordination chemistry.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Benzyltriphenylphosphonium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.BF4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSIYGMNHUOCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369970 | |
Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31240-52-5 | |
Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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